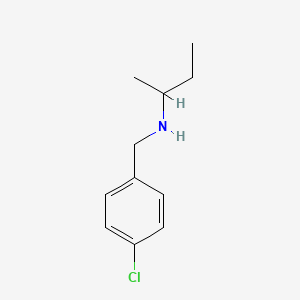

N-(4-chlorobenzyl)butan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-3-9(2)13-8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPDICODYXMPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405890 | |

| Record name | N-(4-chlorobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46234-40-6 | |

| Record name | N-(4-chlorobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 4 Chlorobenzyl Butan 2 Amine and Its Analogs

Established Synthetic Routes for Substituted Butan-2-amines

Traditional methods for the synthesis of secondary amines like N-(4-chlorobenzyl)butan-2-amine often rely on well-established reactions such as the alkylation of primary amines and reductive amination.

Alkylation Reactions of Amines

The direct alkylation of a primary amine with an alkyl halide is a fundamental method for forming a carbon-nitrogen bond. In the context of synthesizing this compound, this would involve the reaction of butan-2-amine with 4-chlorobenzyl chloride. However, a significant drawback of this approach is the lack of selectivity. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to subsequent alkylations and the formation of a mixture of the desired secondary amine, the tertiary amine, and a quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com This "runaway reaction" necessitates purification steps to isolate the target compound, often resulting in lower yields. masterorganicchemistry.com

A more controlled approach involves the selective monoalkylation of primary amines. One such strategy utilizes the hydrobromide salt of the primary amine in the presence of a base. Under controlled conditions, the primary amine is selectively deprotonated and reacts with the alkyl halide, while the resulting, more basic secondary amine remains protonated and thus, less reactive towards further alkylation. rsc.orgresearchgate.net This method offers a more selective pathway to the desired secondary amine, minimizing the formation of over-alkylated byproducts. rsc.org

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines. youtube.commasterorganicchemistry.com This two-step, one-pot process involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comresearchgate.net

To synthesize this compound, two primary reductive amination pathways are possible:

The reaction of butan-2-one with 4-chlorobenzylamine (B54526).

The reaction of butan-2-amine with 4-chlorobenzaldehyde (B46862).

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. sigmaaldrich.comthieme-connect.de Sodium cyanoborohydride is particularly effective as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde or ketone, thus preventing the reduction of the carbonyl compound itself. masterorganicchemistry.com The choice of reducing agent can be crucial for the selectivity and efficiency of the reaction. thieme-connect.de

Selective N-Alkylation of Primary Amines

Achieving selective mono-N-alkylation of primary amines is a significant challenge due to the higher reactivity of the secondary amine product. masterorganicchemistry.com A successful strategy to overcome this involves a competitive deprotonation/protonation approach. rsc.org By using the hydrobromide salt of the primary amine (R-NH₂·HBr) and an alkyl bromide, the reaction conditions can be controlled so that only the primary amine is deprotonated and available for alkylation. The newly formed secondary amine, being more basic, remains protonated and is thus deactivated towards further reaction. rsc.orgresearchgate.net This method has been shown to be applicable to a wide range of primary amines and alkyl bromides under mild conditions. rsc.org For the synthesis of this compound, this would involve reacting butan-2-amine hydrobromide with 4-chlorobenzyl bromide.

Novel and Advanced Synthetic Approaches

More recent synthetic methodologies focus on improving efficiency, selectivity, and the ability to generate stereochemically defined products.

Multi-component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer a highly efficient approach to complex molecules. A one-pot, four-component reaction involving 4-chlorobenzaldehyde, malononitrile, a 1,3-dicarbonyl compound, and an amine has been reported. researchgate.net While this specific example does not directly yield this compound, it highlights the potential of MCRs to rapidly generate diverse libraries of compounds. Adapting such a strategy could potentially lead to the synthesis of complex analogs of the target compound.

Enantioselective Synthesis and Chiral Catalysis

The development of enantioselective methods for the synthesis of chiral amines is of paramount importance, as the biological activity of a molecule often depends on its stereochemistry. nih.gov Since this compound contains a chiral center at the 2-position of the butyl group, methods to control this stereochemistry are highly valuable.

Asymmetric hydrogenation of prochiral enamines or imines is a powerful strategy for producing enantiomerically enriched amines. acs.org This typically involves the use of transition metal catalysts, such as rhodium or ruthenium, complexed with chiral ligands like DIPAMP or BINAP. youtube.com The chiral catalyst creates a chiral environment that directs the hydrogenation to one face of the double bond, leading to the preferential formation of one enantiomer. youtube.com

Biocatalysis offers another avenue for enantioselective synthesis. Enzymes such as imine reductases (IReds) and reductive aminases (RedAms) can catalyze the asymmetric reduction of imines to chiral amines with high enantioselectivity. nih.gov These biocatalytic methods are often performed under mild conditions and can provide access to specific stereoisomers. nih.gov

Furthermore, asymmetric cross-coupling reactions are emerging as a powerful tool for the synthesis of chiral N-benzylic heterocycles and related structures. nih.gov These methods, often employing dual catalysis systems such as Ni/photoredox catalysis with chiral ligands, can enable the enantioselective formation of C(sp²)-C(sp³) bonds. nih.gov

Application of Organometallic Reagents in Synthesis

The synthesis of secondary amines like this compound can be effectively achieved through the use of organometallic reagents. These reagents, characterized by a carbon-metal bond, are potent nucleophiles and strong bases. libretexts.org Their nucleophilic nature allows them to readily participate in addition reactions with carbonyl compounds and nitriles, forming new carbon-carbon bonds. msu.edu For instance, Grignard reagents and organolithium compounds are commonly employed for this purpose. libretexts.org

The general strategy involves the reaction of an organometallic reagent with an imine, which can be formed in situ from the corresponding aldehyde or ketone and a primary amine. The organometallic compound adds to the carbon-nitrogen double bond of the imine, and subsequent hydrolysis yields the secondary amine. This method offers a versatile route to a wide array of substituted amines.

However, a significant limitation of using organometallic reagents is their strong basicity. libretexts.org This property precludes their use with substrates containing acidic protons, such as alcohols, amides, and primary or secondary amines, as an acid-base reaction will occur in preference to nucleophilic addition. libretexts.org

Recent advancements have introduced novel organometallic complexes, such as those based on ruthenium, rhodium, and iridium with nitrogen-containing ligands, which serve as highly active and selective catalysts in reductive amination reactions. google.com These catalysts can operate under milder conditions and exhibit broad functional group tolerance. google.com For example, a Cp*Ir complex with a 2,2′-bibenzimidazole ligand has demonstrated high efficiency in the N-methylation of various amines using methanol. organic-chemistry.org

Mechanistic Investigations of Synthesis Pathways

Principles of Nucleophilic Attack in Amine Synthesis

The synthesis of amines often relies on the principle of nucleophilic attack. In the context of forming this compound, a common pathway is reductive amination. pearson.com This process typically begins with the nucleophilic attack of an amine on a carbonyl carbon. pearson.com In this specific case, butan-2-amine would act as the nucleophile, attacking the carbonyl carbon of 4-chlorobenzaldehyde.

The nitrogen atom of the amine, with its lone pair of electrons, is nucleophilic and is attracted to the electrophilic carbonyl carbon. studymind.co.uk This initial attack forms a tetrahedral intermediate known as a hemiaminal. wikipedia.org The reaction is typically acid-catalyzed to enhance the electrophilicity of the carbonyl carbon. libretexts.org

Another key synthetic route involving nucleophilic attack is the substitution reaction of an alkyl halide with an amine. libretexts.org While effective, this method can lead to a mixture of primary, secondary, and tertiary amines due to the newly formed amine also being nucleophilic and capable of reacting with the alkyl halide. libretexts.orgchemguide.co.uk

Formation and Reactivity of Imine and Enamine Intermediates

In the reductive amination pathway for synthesizing this compound, the initially formed hemiaminal undergoes dehydration to form an imine intermediate (a compound with a carbon-nitrogen double bond). pearson.comwikipedia.org This step is reversible and is driven forward by the removal of water. wikipedia.org The imine can be isolated or, more commonly, reacted in-situ. wikipedia.org

The imine is then reduced to the final amine product. pearson.com Various reducing agents can be employed for this step, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. pearson.comyoutube.com Sodium cyanoborohydride is particularly useful as it is a mild reducing agent that selectively reduces the protonated imine (iminium ion) over the starting carbonyl compound. masterorganicchemistry.com

If a secondary amine reacts with a ketone or aldehyde, an enamine (an alkene adjacent to an amine) is formed instead of an imine. libretexts.org This occurs because the secondary amine lacks the second proton on the nitrogen necessary for imine formation. libretexts.org The enamine can also be reduced to a tertiary amine. youtube.com

In Situ Spectroscopic Monitoring for Reaction Mechanism Elucidation

Understanding the intricate details of reaction mechanisms, such as the formation and consumption of intermediates, is greatly facilitated by in situ spectroscopic techniques. Techniques like Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy allow for real-time monitoring of reacting species without the need for sample isolation. rsc.orgnih.gov

For instance, in situ FTIR spectroscopy can be used to track the progress of reactions by monitoring the characteristic vibrational frequencies of functional groups. rsc.org This has been successfully applied to study electrochemically controlled organic reactions, providing kinetic profiles and mechanistic insights. rsc.org Similarly, in situ NMR spectroscopy has been employed to characterize highly reactive aminoaldehydes formed during the oxidation of polyamines, providing direct evidence of their formation and subsequent reactions. nih.gov

The application of such techniques to the synthesis of this compound could provide valuable data on the kinetics of imine formation and reduction, helping to optimize reaction conditions and improve yields. Recent developments have even demonstrated the use of in situ optical detection methods capable of sensing amines at extremely low concentrations, which could be adapted for mechanistic studies. acs.org

Derivatization Strategies for this compound and Related Amines

Strategies for Enhanced Chromatographic Resolution and Mass Spectral Selectivity

The analysis of amines like this compound by chromatographic methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) often requires derivatization. nih.gov Derivatization is a process that chemically modifies the analyte to improve its analytical properties. youtube.com For GC analysis, derivatization is crucial for non-volatile or polar amines to increase their volatility and thermal stability. nih.govyoutube.com Common derivatization methods for GC include silylation, acylation, and alkylation. libretexts.org

In HPLC, derivatization is often employed to introduce a chromophore or fluorophore into the amine molecule, enhancing its detectability by UV-Vis or fluorescence detectors. nih.gov Reagents like o-phthalaldehyde (B127526) (OPA), dansyl chloride, and 9-fluorenylmethyl chloroformate (FMOC) are frequently used for this purpose. nih.govlibretexts.org For secondary amines, specific derivatizing agents like 2-naphthalenesulfonyl chloride have been developed. nih.gov

For mass spectrometry (MS) detection, derivatization can enhance ionization efficiency and provide more structurally informative fragmentation patterns. nih.gov For example, tagging primary and hydroxyl groups with a linear acyl chloride containing a tertiary amine tail can increase proton affinity and hydrophobicity, leading to improved signal response in electrospray ionization mass spectrometry. rsc.org Derivatization can also be used to increase the mass of the analyte, shifting it to a region of the mass spectrum with less interference.

Interactive Table: Common Derivatizing Agents for Amines

| Derivatizing Agent | Target Functional Group | Analytical Technique | Purpose |

|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary amines | HPLC-Fluorescence | Adds a fluorescent tag. libretexts.org |

| Dansyl Chloride | Primary and secondary amines, phenols, alcohols | HPLC-UV/Fluorescence | Adds a UV-active and fluorescent tag; nonspecific. nih.gov |

| 9-Fluorenylmethyl chloroformate (FMOC) | Primary and secondary amines | HPLC-UV/Fluorescence | Adds a UV-active and fluorescent tag. libretexts.org |

| 2-Naphthalenesulfonyl chloride (NSCl) | Secondary amines | HPLC-UV | Specifically derivatizes secondary amines. nih.gov |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amines, alcohols, carboxylic acids | GC-MS | Replaces active hydrogens with TMS groups to increase volatility. youtube.com |

Preparation of Derivatives for Specific Biological or Chemical Applications

The secondary amine in this compound serves as a versatile handle for chemical modification. A primary route for its derivatization is through N-acylation, which converts the amine into an amide. This transformation is significant as the resulting amide group can alter the molecule's electronic and steric profile, potentially leading to new biological activities.

A general and effective method for the synthesis of the parent compound, this compound, is the reductive amination of 4-chlorobenzaldehyde with butan-2-amine. bu.edu This reaction typically involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride or catalytic hydrogenation. rsc.org

Once obtained, this compound can be further functionalized. For instance, acylation can be achieved by reacting the amine with various acylating agents such as acid chlorides or anhydrides. This approach allows for the introduction of a wide array of substituents.

While specific studies detailing the derivatization of this compound are not extensively documented in publicly available literature, the principles of its modification can be inferred from the synthesis of analogous structures. For example, research on related N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides demonstrates the synthetic feasibility of N-alkylation and N-acylation on a secondary amine core to generate compounds with potential biological activities, such as enzyme inhibition. who.int In these studies, the secondary amine is typically deprotonated with a base like lithium hydride to form a more nucleophilic amide anion, which then reacts with an alkyl or aralkyl halide to yield the N-substituted product. who.int

The synthesis of various N-acyl derivatives of other amines, such as anabasine (B190304) and cytisine, by reacting them with different carbonyl chlorides, further illustrates a common strategy for creating libraries of compounds for biological screening. mdpi.com These reactions are often carried out in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. mdpi.com

The table below outlines the general synthetic strategies that can be applied to prepare derivatives of this compound based on established chemical principles and analogous reactions.

| Derivative Type | General Synthetic Method | Reactants | Potential Application |

| N-Acyl Derivatives | N-Acylation | This compound, Acid Chloride/Anhydride (B1165640) | Modulation of biological activity (e.g., enzyme inhibition) |

| N-Alkyl Derivatives | N-Alkylation | This compound, Alkyl Halide | Altering lipophilicity and steric bulk for improved pharmacokinetic properties |

| N-Sulfonyl Derivatives | N-Sulfonylation | This compound, Sulfonyl Chloride | Introduction of a sulfonamide group to target specific protein pockets |

Detailed research into the derivatization of this compound and the subsequent evaluation of these new chemical entities would be a valuable endeavor in the exploration of novel therapeutic agents or specialized chemical tools.

Advanced Structural Elucidation and Characterization of N 4 Chlorobenzyl Butan 2 Amine

Spectroscopic Analysis for Structural Confirmation

Spectroscopy is fundamental to confirming the compound's identity by probing the interactions of its atoms and bonds with electromagnetic radiation.

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. For N-(4-chlorobenzyl)butan-2-amine, both ¹H and ¹³C NMR are employed to confirm the connectivity of the butan-2-amine and 4-chlorobenzyl moieties.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound would include:

Aromatic Protons: Two distinct signals, appearing as doublets in the aromatic region (~7.0-7.4 ppm), corresponding to the protons on the para-substituted chlorophenyl ring. chemicalbook.com

Benzyl (B1604629) CH₂ Protons: A singlet or AB quartet for the two protons of the benzyl group (Ar-CH₂-N), typically found around 3.7-4.0 ppm.

Butan-2-amine Protons:

A multiplet for the methine proton (CH-N) on the chiral center.

A multiplet for the methylene (B1212753) protons (-CH₂-) of the ethyl group.

A doublet for the terminal methyl group (-CH₃) adjacent to the chiral center.

A triplet for the other terminal methyl group (-CH₃). docbrown.info

Amine N-H Proton: A broad singlet whose chemical shift can vary (typically ~0.5-5.0 ppm) depending on solvent and concentration; this peak disappears upon D₂O exchange. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. nih.gov The approximate chemical shifts are predicted based on the functional groups present. youtube.comlibretexts.org

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

| Aromatic C-Cl | 132-135 | Aromatic carbon attached to an electronegative chlorine atom. chemicalbook.com |

| Aromatic C-H | 128-130 | Standard chemical shift for protons on a benzene (B151609) ring. chemicalbook.com |

| Aromatic Quaternary C | 138-140 | Aromatic carbon attached to the benzyl group. chemicalbook.com |

| Benzyl CH₂ | ~50-55 | Aliphatic carbon attached to a nitrogen and an aromatic ring. |

| Butan-2-amine CH | ~55-60 | Aliphatic carbon (chiral center) attached to nitrogen. |

| Butan-2-amine CH₂ | ~25-30 | Aliphatic methylene carbon. docbrown.info |

| Butan-2-amine CH₃ (next to CH) | ~15-20 | Aliphatic methyl carbon. |

| Butan-2-amine CH₃ (terminal) | ~10-15 | Aliphatic methyl carbon, furthest from the nitrogen. |

This is an interactive data table. Click on the headers to sort.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₁₁H₁₆ClN, with an exact mass of approximately 197.10 g/mol . nih.gov

Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 197 (for ³⁵Cl) and 199 (for ³⁷Cl) in a characteristic 3:1 isotopic ratio. nih.gov The fragmentation of amines is typically dominated by α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edulibretexts.org

Key expected fragments include:

m/z 125/127: The most prominent peak resulting from the loss of a sec-butyl radical, forming the stable 4-chlorobenzylaminium cation ([C₇H₇ClN]⁺). This is a result of cleavage beta to the aromatic ring. whitman.edu

m/z 168/170: Loss of an ethyl radical from the butanamine side chain.

m/z 58: Cleavage of the benzyl-nitrogen bond to form the sec-butylaminium cation ([C₄H₁₀N]⁺). libretexts.org

m/z 91: A tropylium (B1234903) ion fragment is less likely due to the chloro-substituent but may be observed from rearrangement.

Tandem MS (MS/MS) could be used to further fragment the primary ions (e.g., m/z 125) to confirm their structure. Specialized techniques like Electrospray Ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z 198/200. acs.org

| Fragment Ion (m/z) | Proposed Structure / Loss | Significance |

| 197/199 | [C₁₁H₁₆ClN]⁺ | Molecular Ion (M⁺) peak, confirms molecular weight. |

| 125/127 | [Cl-C₆H₄-CH₂]⁺ | Loss of sec-butyl radical; characteristic benzylic cleavage. |

| 58 | [CH₃CH(NH₂)CH₂CH₃]⁺ | Loss of 4-chlorobenzyl radical. |

This is an interactive data table. Click on the headers to sort.

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation by specific bond vibrations. nist.gov As a secondary amine, this compound is expected to show several characteristic absorption bands. libretexts.orgorgchemboulder.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3350 (weak-medium, sharp) | Characteristic of a secondary amine. orgchemboulder.com |

| C-H Stretch (Aromatic) | 3000-3100 | C-H bonds on the phenyl ring. |

| C-H Stretch (Aliphatic) | 2850-2975 | C-H bonds of the butyl and benzyl groups. docbrown.info |

| C=C Stretch (Aromatic) | 1450-1600 | Benzene ring skeletal vibrations. |

| C-N Stretch | 1180-1250 | Stretch of the carbon-nitrogen bond. orgchemboulder.com |

| C-Cl Stretch | 700-850 | Strong absorption from the carbon-chlorine bond. |

| p-Substitution Pattern | 800-850 (strong) | Out-of-plane C-H bending confirming para-disubstituted ring. |

This is an interactive data table. Click on the headers to sort.

A vapor phase IR spectrum is available in the PubChem database for this compound. nih.gov

UV-Vis spectroscopy provides information about conjugated systems. The chromophore in this compound is the 4-chlorophenyl group. Benzene and its derivatives typically exhibit two main absorption bands. masterorganicchemistry.com

A strong primary band (E-band) around 200-210 nm.

A weaker secondary band (B-band) with fine structure, typically appearing around 250-270 nm.

For 4-chlorobenzyl derivatives, the B-band is expected to be observed around 260-275 nm. The presence of the chlorine atom causes a slight red shift (bathochromic shift) compared to unsubstituted benzene. The amine group itself is not a strong chromophore but can have an auxochromic effect.

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not widely published, the technique of single-crystal X-ray diffraction would provide the definitive solid-state structure. This analysis would yield precise bond lengths, bond angles, and torsional angles. It would also reveal the three-dimensional packing of the molecules in the crystal lattice, highlighting any intermolecular interactions such as hydrogen bonding (involving the N-H group) or halogen bonding (involving the chlorine atom). researchgate.net X-ray diffraction studies on structurally similar compounds, like those containing a 4-bromophenyl group, show that the aromatic ring typically adopts a planar configuration and that halogen substituents can significantly influence molecular packing.

Stereochemical Characterization and Enantiomeric Purity Assessment

This compound possesses a chiral center at the C2 position of the butane (B89635) chain, meaning it can exist as a pair of enantiomers: (R)-N-(4-chlorobenzyl)butan-2-amine and (S)-N-(4-chlorobenzyl)butan-2-amine.

The characterization of these stereoisomers involves:

Chiral Separation: The racemic mixture can be separated into its individual enantiomers using chiral chromatography, most commonly chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.

Enantiomeric Purity Assessment: Once separated, the enantiomeric excess (ee) or purity of a sample can be determined by chiral HPLC, comparing the peak areas of the two enantiomers.

Absolute Configuration Determination: While NMR and MS cannot distinguish between enantiomers, the absolute configuration (R or S) can be determined unambiguously by single-crystal X-ray crystallography of the pure enantiomer or a salt formed with a chiral counter-ion of known configuration.

Theoretical and Computational Studies of N 4 Chlorobenzyl Butan 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of a molecule's electronic structure and associated properties from first principles. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are workhorses in this field. DFT, in particular, is widely used for its balance of accuracy and computational cost, making it suitable for molecules of this size. nih.gov

For N-(4-chlorobenzyl)butan-2-amine, these calculations would begin with a geometry optimization to find the lowest energy conformation of the molecule. Using a basis set such as 6-31G(d,p), which provides a good description of electron distribution, the precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape would be determined. researchgate.net

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, indicating sites prone to electrophilic attack, while the LUMO energy relates to its ability to accept electrons, highlighting sites for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. epstem.net A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, these methods can generate a theoretical vibrational spectrum (Infrared and Raman), which can be compared with experimental data to confirm the structure. epstem.net A Molecular Electrostatic Potential (MEP) map can also be created, which visualizes the electron density around the molecule. For this compound, the MEP would likely show a region of high negative potential around the nitrogen atom's lone pair, confirming its basic and nucleophilic character, and around the chlorine atom, while positive potential would be associated with the amine hydrogen.

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: The following values are illustrative examples of parameters that would be generated by a DFT calculation and are not based on published experimental data for this specific molecule.)

| Property | Parameter | Illustrative Value |

| Energy | Total Energy | -789.123 Hartrees |

| HOMO Energy | -0.215 eV | |

| LUMO Energy | 0.045 eV | |

| HOMO-LUMO Gap | 0.260 eV | |

| Geometry | N-C (benzyl) Bond Length | 1.47 Å |

| C-Cl Bond Length | 1.75 Å | |

| C-N-C Bond Angle | 112.5° | |

| Electronic | Dipole Moment | 2.15 Debye |

Molecular Modeling and Docking Studies for Receptor Interactions

Given that many amine-containing compounds interact with biological macromolecules, molecular docking is a valuable computational tool to predict and analyze potential interactions between this compound and protein receptors. d-nb.info Docking simulations place the ligand (the small molecule) into the binding site of a target protein and use a scoring function to estimate the binding affinity and predict the most likely binding pose. researchgate.net

The structure of this compound, featuring a benzylamine (B48309) core, suggests potential interactions with enzymes or receptors that recognize monoamines. Hypothetical targets could include monoamine oxidases (MAO-A or MAO-B), which are involved in neurotransmitter metabolism, or various G-protein coupled receptors (GPCRs). Docking studies would require the 3D crystal structure of the target protein, often obtained from the Protein Data Bank (PDB). mdpi.com

The docking process would involve preparing both the ligand and receptor structures, defining the binding site, and then running the simulation using software like AutoDock Vina. d-nb.info The results would identify the most stable binding conformation and detail the specific intermolecular interactions, such as hydrogen bonds (e.g., between the amine's N-H group and an acceptor residue in the protein), hydrophobic interactions (between the chlorobenzyl ring and nonpolar residues), and π-π stacking. nih.gov These studies could provide a structural hypothesis for any observed biological activity and guide the design of more potent analogs.

Table 2: Example of a Hypothetical Molecular Docking Result (Note: This table is for illustrative purposes only, showing typical data from a docking simulation. The target and results are hypothetical.)

| Parameter | Value |

| Target Protein | Monoamine Oxidase B (Hypothetical) |

| Binding Energy (Affinity) | -7.5 kcal/mol |

| Predicted Interactions | |

| Hydrogen Bond | Amine N-H with TYR-435 |

| Hydrophobic Interactions | 4-chlorophenyl ring with ILE-199, LEU-171 |

| Pi-Stacking | Phenyl ring with TYR-398 |

Computational Prediction of Reactivity and Mechanistic Pathways

Computational chemistry can go beyond static properties to predict how a molecule will behave in a chemical reaction. For this compound, DFT calculations can be used to map out its chemical reactivity. nih.gov Reactivity descriptors, such as Fukui functions and condensed softness indices, can identify the most reactive sites for electrophilic, nucleophilic, and radical attacks. mdpi.com

These analyses would likely confirm that the secondary amine nitrogen is the primary nucleophilic site, making it susceptible to reactions like alkylation or acylation. The electron-rich aromatic ring is a site for electrophilic substitution. The chlorine atom on the benzyl (B1604629) group acts as an electron-withdrawing group via induction and a weak deactivator, directing incoming electrophiles primarily to the ortho and para positions relative to the benzylamine substituent.

Furthermore, computational methods can be used to model entire reaction mechanisms. For instance, the mechanism of N-alkylation could be studied by calculating the transition state structure and its associated energy barrier (activation energy) for the reaction of this compound with an alkyl halide. Comparing the activation energies for different competing pathways can explain reaction outcomes and selectivity. This predictive power is invaluable for optimizing synthetic routes and understanding potential metabolic transformations of the molecule. acs.org

Conformational Analysis and Stereoisomeric Effects

A common computational technique is to perform a potential energy surface (PES) scan, where one or more dihedral angles are systematically rotated and the energy of the molecule is calculated at each step. This process identifies the most stable conformations (energy minima) and the energy barriers to rotation (transition states). For this compound, key rotations would be around the C-N bonds and the C-C bonds of the butyl chain.

Crucially, this compound is a chiral molecule, with the stereocenter located at the second carbon of the butyl group. This gives rise to two enantiomers: (R)-N-(4-chlorobenzyl)butan-2-amine and (S)-N-(4-chlorobenzyl)butan-2-amine. While enantiomers have identical physical properties in an achiral environment, they can exhibit different biological activities and interactions in a chiral environment like a protein binding site. acs.orgsigmaaldrich.com

Computational studies can model both the (R) and (S) enantiomers separately. Their optimized structures and electronic properties can be compared. More importantly, molecular docking studies can be performed for each enantiomer individually to investigate stereoselective binding to a chiral receptor. Such studies might reveal that one enantiomer fits more favorably into a binding pocket, resulting in a lower binding energy and explaining any observed differences in biological potency between the two. nih.gov This analysis of stereoisomeric effects is a cornerstone of medicinal chemistry and drug design.

Structure Activity Relationship Sar Studies of N 4 Chlorobenzyl Butan 2 Amine Analogs

Influence of Substituent Modifications on Biological Activity

The biological activity of N-(4-chlorobenzyl)butan-2-amine analogs can be significantly altered by modifying substituents on the aromatic ring and the alkyl chain. These modifications can influence the compound's affinity for its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

The presence and nature of halogen substituents on the benzyl (B1604629) ring are critical determinants of biological activity. Halogens can modulate a molecule's lipophilicity, electronic character, and size, thereby affecting receptor binding and membrane permeability.

The introduction of a chlorine atom into a biologically active molecule can substantially alter its intrinsic activity. eurochlor.org For this compound, the 4-chloro substituent plays a significant role. The high electronegativity of chlorine can influence the electronic distribution of the benzene (B151609) ring, potentially affecting interactions with the target receptor. Furthermore, chlorine's size and lipophilicity can enhance binding to hydrophobic pockets within a receptor.

Studies on various chemical series have demonstrated that the type of halogen and its position on the aromatic ring can lead to a wide range of biological effects. biointerfaceresearch.com For instance, moving the chlorine from the para (4) position to the ortho (2) or meta (3) position would likely alter the molecule's conformation and how it fits into a binding site. Replacing chlorine with other halogens, such as fluorine, bromine, or iodine, would systematically change the substituent's properties. Fluorine is small and highly electronegative, while bromine and iodine are larger and more polarizable. researchgate.net Generally, increasing the size of the halogen (F < Cl < Br < I) can enhance van der Waals interactions, but may also introduce steric hindrance. researchgate.net

| Substituent at 4-position | Property | Potential Impact on Biological Activity |

| -H | Baseline (unsubstituted) | Provides a reference for the effect of halogen substitution. |

| -F | Small size, high electronegativity | May alter electronic interactions without significant steric bulk. nih.gov |

| -Cl | Moderate size and lipophilicity | Balances electronic effects and hydrophobic interactions. eurochlor.org |

| -Br | Larger size, increased lipophilicity | May enhance binding in larger hydrophobic pockets. researchgate.net |

| -I | Largest size, most polarizable | Could provide the strongest hydrophobic interactions but may be too large for the binding site. researchgate.net |

The structure of the alkyl amine side chain—specifically its length and degree of branching—is another key factor influencing pharmacological activity. These features primarily affect the compound's lipophilicity and steric profile.

Increasing the length of the alkyl chain (e.g., from butyl to pentyl or hexyl) generally increases lipophilicity. researchgate.net This can lead to enhanced membrane permeability and potentially stronger binding to hydrophobic regions of a receptor. However, an excessively long chain might decrease water solubility, hindering absorption, or be too bulky for the binding pocket, thus reducing activity. researchgate.net

Branching on the alkyl chain, such as that present in the butan-2-amine moiety, introduces steric bulk near the amine group. This can be crucial for orienting the molecule correctly within the receptor binding site. Altering the branching pattern (e.g., moving the methyl group to a different position or adding more branches) can help to map the spatial constraints of the binding pocket. Studies on other chemical series have shown that shorter alkyl side chains can sometimes lead to stronger interactions between functional groups by reducing steric hindrance. The odd-even effects of alkyl chain length have also been noted, where chains with an even number of carbons may pack differently in a binding site compared to those with an odd number, leading to variations in activity.

| Alkyl Amine Moiety | Structural Modification | Potential Impact on Activity |

| Ethan-1-amine | Shorter chain | Decreased lipophilicity; may alter binding orientation. |

| Propan-2-amine | Shorter chain, retained branching | Reduced lipophilicity but maintains steric feature near the amine. |

| Butan-2-amine | Reference compound | Baseline activity. |

| Pentan-3-amine | Longer chain | Increased lipophilicity; may improve hydrophobic interactions. |

| 3,3-Dimethylbutan-2-amine | Increased branching | Introduces significant steric bulk (tert-butyl group), which could enhance selectivity or hinder binding. |

Stereochemical Influence on Pharmacological Profiles

The this compound molecule contains a chiral center at the second carbon of the butyl chain. Consequently, it exists as two enantiomers: (R)-N-(4-chlorobenzyl)butan-2-amine and (S)-N-(4-chlorobenzyl)butan-2-amine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles.

| Enantiomer | Configuration | Expected Pharmacological Profile |

| (R)-enantiomer | Specific 3D arrangement | May act as the eutomer (more active) or the distomer (less active). |

| (S)-enantiomer | Opposite 3D arrangement | Will have a complementary profile to the (R)-enantiomer (e.g., if (R) is the eutomer, (S) is the distomer). |

| Racemic Mixture | 1:1 mixture of (R) and (S) | Biological activity will be an average of the two enantiomers. |

Application of Bioisosteric Replacement Strategies in Analog Design

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to design analogs by substituting one atom or group of atoms with another that has similar physicochemical or biological properties. drugdesign.orgufrj.br This approach is employed to improve potency, selectivity, or ADME properties while maintaining the core pharmacophore. ufrj.brslideshare.net

For this compound, several bioisosteric replacements could be explored. The chlorine atom, for instance, could be replaced by other groups. A classic bioisostere for chlorine is the trifluoromethyl (-CF3) group. Both are electron-withdrawing and lipophilic, but the -CF3 group is larger and can act as a hydrogen bond acceptor. Another common replacement for a benzene ring is a thiophene ring, as the sulfur atom is considered geometrically and electronically similar to a double bond in the benzene ring. drugdesign.org The secondary amine could be replaced with an ether or a methylene (B1212753) group to probe the importance of the hydrogen-bonding capability of the N-H group. These modifications help in understanding which properties of a particular functional group are essential for activity.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| 4-Chloro | Trifluoromethyl (-CF3) | Similar electron-withdrawing properties, increased lipophilicity. |

| 4-Chloro | Methyl (-CH3) | Similar size, but alters electronic properties from electron-withdrawing to electron-donating. |

| Benzene Ring | Thiophene Ring | Maintains aromaticity and similar spatial characteristics. drugdesign.org |

| Benzene Ring | Pyridine Ring | Introduces a nitrogen atom, altering electronics and adding a potential hydrogen bond acceptor site. |

| Secondary Amine (-NH-) | Ether (-O-) | Removes hydrogen bond donor capability while maintaining a similar bond angle. |

Determination of Spatial Requirements for Receptor Binding

The spatial arrangement of functional groups in this compound defines its pharmacophore—the essential three-dimensional features required for receptor binding and biological activity. Understanding these spatial requirements is key to designing more potent and selective analogs.

The key pharmacophoric features of this compound likely include:

Aromatic Ring: The chlorophenyl group likely engages in hydrophobic or π-π stacking interactions within a corresponding pocket of the receptor.

Halogen Atom: The chlorine atom at the 4-position can participate in specific hydrophobic or halogen-bonding interactions, contributing to binding affinity and selectivity.

Basic Nitrogen Atom: The secondary amine is likely protonated at physiological pH, forming a cation. This positive charge is crucial for forming an ionic bond or a strong hydrogen bond with an acidic residue (e.g., aspartate, glutamate) in the receptor.

Alkyl Groups: The ethyl and methyl groups on the butan-2-amine chain provide a specific three-dimensional shape that must fit within the receptor's binding cavity. Their size and orientation are critical for proper alignment.

The distance and relative orientation between the aromatic ring, the nitrogen atom, and the chiral center are critical. Modifying the structure, for instance by inserting or removing atoms in the chain connecting the amine and the benzyl group, would alter these spatial relationships and likely have a profound impact on activity.

| Pharmacophoric Feature | Type of Interaction | Structural Component |

| Hydrophobic Region | Hydrophobic / van der Waals | Benzyl group |

| Halogen Binding Feature | Halogen Bond / Hydrophobic | 4-Chloro substituent |

| Hydrogen Bond Donor/Acceptor | Ionic Bond / Hydrogen Bond | Secondary Amine (-NH-) |

| Steric Bulk | Shape Complementarity | Butan-2-amine side chain |

Correlation Between Chemical Structure and Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The relationship between a compound's chemical structure and its ADME profile is fundamental to drug design. yale.edu The structural features of this compound analogs will dictate their pharmacokinetic behavior.

Absorption: The compound's lipophilicity, governed by the chlorobenzyl group and the alkyl chain, and its basicity, due to the amine group, will influence its oral absorption. According to Lipinski's Rule of Five, compounds with moderate lipophilicity (LogP < 5) and a limited number of hydrogen bond donors/acceptors tend to have better absorption. Modifications that drastically increase lipophilicity could reduce aqueous solubility and impede absorption.

Distribution: Highly lipophilic analogs are more likely to partition into fatty tissues and cross the blood-brain barrier. The degree of plasma protein binding will also be influenced by lipophilicity.

Metabolism: The this compound structure is susceptible to several metabolic pathways. Common reactions could include N-dealkylation (removal of the butyl or benzyl group), oxidation of the aromatic ring (hydroxylation), and oxidation at the carbon alpha to the nitrogen. The presence of the chlorine atom may slow down aromatic oxidation compared to an unsubstituted ring.

Excretion: Metabolites, which are generally more polar than the parent compound, are typically excreted via the kidneys. The rate of excretion will depend on the efficiency of metabolic clearance.

Understanding these structure-ADME relationships allows for the rational design of analogs with improved pharmacokinetic properties, such as enhanced bioavailability or a longer half-life.

| Structural Modification | Predicted Effect on ADME Property | Rationale |

| Increase alkyl chain length | Increased lipophilicity, potential for lower absorption if solubility becomes too low. | Longer alkyl chains increase the nonpolar surface area. |

| Add polar group (e.g., -OH) to ring | Decreased lipophilicity, likely increased renal excretion. | The hydroxyl group increases polarity and provides a site for glucuronidation. |

| Replace -Cl with -CF3 | Increased lipophilicity and metabolic stability. | The C-F bond is very strong and resistant to metabolic cleavage. |

| N-methylation to form tertiary amine | May alter metabolism (N-demethylation becomes possible) and basicity. | Tertiary amines often have different metabolic fates and pKa values than secondary amines. |

Analytical Methodologies for Quantification and Purity Assessment of N 4 Chlorobenzyl Butan 2 Amine

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC), are powerful tools for the analysis of N-(4-chlorobenzyl)butan-2-amine. These methods offer high resolution and sensitivity, making them suitable for both quantitative analysis and the assessment of purity by separating the main compound from any impurities or degradation products. gassnova.no

HPLC and UPLC are widely employed for the analysis of non-volatile and thermally labile compounds like this compound. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Detailed Research Findings: For the analysis of amine compounds, reversed-phase HPLC is a common approach. A C18 column is often the stationary phase of choice, offering good retention and separation of moderately polar compounds. The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The use of a buffer helps to control the ionization state of the amine, leading to more reproducible retention times and better peak shapes.

UPLC, an enhancement of HPLC, utilizes smaller particle sizes in the stationary phase (typically less than 2 µm), which allows for higher resolution, faster analysis times, and reduced solvent consumption. When coupled with a mass spectrometry (MS) detector, UPLC-MS provides high selectivity and sensitivity, enabling the identification and quantification of trace-level impurities. acs.org

Interactive Data Table: Illustrative HPLC-UV Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 5.8 minutes |

Gas chromatography is another powerful technique for the separation and quantification of volatile and thermally stable compounds. While amines can be challenging to analyze by GC due to their polarity and potential for peak tailing, derivatization can overcome these issues. vt.edu

Detailed Research Findings: For the GC analysis of amines, derivatization is a common strategy to improve volatility and reduce interactions with the column's stationary phase. vt.eduh-brs.de Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzenesulfonyl chloride can be used to convert the amine into a less polar and more volatile derivative, which exhibits better chromatographic behavior. h-brs.demdpi.com The choice of a suitable capillary column, such as a DB-5MS, is also critical for achieving good separation. mdpi.com A flame ionization detector (FID) is often used for quantification due to its robustness and linear response over a wide concentration range, while a mass spectrometer (MS) detector provides definitive identification of the compound and its impurities. h-brs.de

Interactive Data Table: Example GC-FID Method Parameters for Derivatized this compound

| Parameter | Value |

| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (10:1) |

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |

Sample Preparation and Extraction Procedures

Effective sample preparation is a critical step to ensure accurate and reliable analytical results. The goal is to isolate this compound from the sample matrix and remove any interfering substances.

Common extraction techniques for amine compounds include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). gassnova.nomdpi.com In LLE, the sample is partitioned between two immiscible solvents. By adjusting the pH of the aqueous phase, the amine can be selectively extracted into an organic solvent. For SPE, a sorbent material, such as silica (B1680970) gel or a cation-exchange resin, is used to retain the analyte of interest while allowing interfering components to pass through. mdpi.com The choice of extraction method depends on the complexity of the sample matrix and the required level of sensitivity.

Method Validation Parameters, including Retention Time and Relative Standard Deviation (RSD)

Method validation is essential to demonstrate that an analytical method is suitable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, and robustness.

For chromatographic methods, the retention time is a critical parameter for the identification of this compound. It is the time taken for the analyte to pass through the column and reach the detector. The reproducibility of the retention time is a key indicator of the method's stability.

The Relative Standard Deviation (RSD) is a measure of the precision of the method. It is calculated from a series of measurements and expresses the standard deviation as a percentage of the mean. A low RSD value indicates high precision. For quantitative analysis, the RSD of peak areas or peak heights is typically evaluated. Regulatory guidelines often require an RSD of less than 2% for the precision of the analytical method.

Interactive Data Table: Illustrative Method Validation Data for HPLC Analysis

| Parameter | Result | Acceptance Criteria |

| Retention Time | 5.82 minutes | Consistent |

| RSD of Retention Time | 0.3% | ≤ 1% |

| RSD of Peak Area (n=6) | 1.2% | ≤ 2% |

| Linearity (R²) | 0.9995 | ≥ 0.999 |

| Accuracy (Recovery) | 99.5% | 98.0% - 102.0% |

Potential Applications in Chemical Research and Development

Role as a Synthetic Building Block and Intermediate in Organic Synthesis

The primary role of N-(4-chlorobenzyl)butan-2-amine in a research and development context is that of a synthetic intermediate. Its utility stems from the reactivity of the secondary amine group and the specific structural features conferred by the 4-chlorobenzyl and sec-butyl moieties. This compound can be readily prepared through established synthetic organic chemistry methods, making it an accessible precursor for a variety of more complex molecular targets.

Two principal and well-documented pathways for the synthesis of N-substituted benzylamines like this compound are direct alkylation and reductive amination.

N-Alkylation: This is a direct and common method for forming the C-N bond. The synthesis involves the reaction of butan-2-amine with 4-chlorobenzyl chloride. Butan-2-amine acts as a nucleophile, displacing the chlorine atom on the benzylic carbon of 4-chlorobenzyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. orgsyn.org This method is a foundational technique for preparing a wide range of secondary amines from primary amines and alkyl halides.

Reductive Amination: An alternative and highly efficient route is the reductive amination of 4-chlorobenzaldehyde (B46862) with butan-2-amine. This two-step, one-pot process first involves the formation of a Schiff base or imine intermediate from the condensation of the aldehyde and the amine. The resulting imine is then reduced in situ to the target secondary amine. google.comrsc.org This method is widely used in industrial and laboratory settings due to its high yield and the commercial availability of the starting materials. researchgate.net

As an intermediate, this compound can be further functionalized. The secondary amine can undergo various reactions, such as acylation to form amides, or further alkylation to yield tertiary amines. The presence of the chlorine atom on the phenyl ring also offers a site for cross-coupling reactions, allowing for the introduction of other functional groups to further elaborate the molecular structure.

Exploratory Applications in Agrochemical Chemistry

The structural class of benzylamine (B48309) derivatives has been a subject of significant interest in the field of agrochemical research, particularly in the development of novel fungicides. google.comgoogle.com The core structure, which combines an amine moiety with a substituted benzyl (B1604629) group, has been identified as a key toxophore in compounds exhibiting antifungal properties.

Research and patent literature describe the synthesis and evaluation of libraries of benzylamine derivatives against a wide spectrum of plant-pathogenic fungi. google.comgoogle.com For instance, patents have claimed benzylamine derivatives with alkyl and substituted benzyl groups for the control of plant diseases and as industrial fungicides. google.com These compounds have shown efficacy against fungi that degrade materials like paints and textiles, such as Aspergillus niger and Penicillium citrinum. google.com

The mechanism of action for antifungal benzylamines, such as the commercial drug butenafine, often involves the inhibition of squalene (B77637) epoxidase. researchgate.net This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death. researchgate.net It is plausible that this compound and its derivatives could function through a similar mechanism, making them candidates for screening in antifungal assays. A 2024 study further underscored the relevance of this chemical class by identifying a novel N-benzylamine derivative as a potent inhibitor of Sporisorium scitamineum, the fungus responsible for sugarcane smut disease. nih.gov This highlights the ongoing exploration and potential of N-benzylamine structures in developing new solutions for crop protection.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-chlorobenzyl)butan-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Microwave-assisted synthesis : demonstrates that microwave-mediated reactions between amines and aldehydes can yield high-purity products (e.g., 70–85% yield for structurally similar compounds). Temperature control (80–120°C) and solvent selection (e.g., ethanol or DMF) are critical .

- Catalytic systems : Use of Ti(O-iPr)₄ and EtMgBr catalysts ( ) enables cyclization of propargylamine derivatives into pyrrolidine analogs. Optimize catalyst loading (5–10 mol%) and reaction time (12–24 hours) to minimize side products .

- Purification : Column chromatography with solvent gradients (e.g., diethyl ether/isopropyl alcohol/hexane, 1:1:8) effectively isolates the target compound .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR (400–600 MHz) in deuterated solvents (CDCl₃ or DMSO-d₆) identify key signals, such as the benzylic CH₂ (δ 3.8–4.2 ppm) and amine protons (δ 1.2–1.8 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 212.09 for C₁₁H₁₅ClN) .

- TLC monitoring : Use silica plates with fluorescent indicators (Rf ~0.6 in ether/hexane systems) to track reaction progress .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Mechanistic analysis :

- The electron-withdrawing 4-chlorobenzyl group increases the electrophilicity of the adjacent amine, favoring SN₂ mechanisms with nucleophiles like NaN₃ or KSCN. Steric hindrance from the butan-2-amine chain may reduce reaction rates in bulky substrates () .

- Computational studies (e.g., DFT) using software like Gaussian can model transition states and predict regioselectivity .

Q. What computational strategies are effective for predicting the physicochemical properties of this compound and its derivatives?

- Approaches :

- Crippen/JOBACK methods : Estimate logP (2.1–2.5) and boiling point (~280°C) using fragment-based contributions () .

- Molecular dynamics simulations : Assess solubility in polar solvents (e.g., water, ethanol) using packages like GROMACS .

- Table : Predicted vs. Experimental Properties

| Property | Predicted (Crippen) | Experimental |

|---|---|---|

| LogP | 2.3 | 2.4 |

| Tₚ (ºC) | 115 | 120 |

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Strategies :

- Dose-response assays : Test compound libraries across multiple concentrations (1 nM–100 µM) to identify IC₅₀ variability in enzyme inhibition studies () .

- Target validation : Use CRISPR knockouts or siRNA silencing to confirm interactions with biological targets (e.g., kinases, GPCRs) .

Q. What experimental designs are recommended for analyzing crystallographic data of this compound complexes?

- Crystallography :

- Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) resolves π-stacking interactions and hydrogen-bonding networks, as seen in structurally similar compounds ( ) .

- Refinement with SHELXL-97 software ensures accurate bond length/angle measurements (RMSD < 0.01 Å) .

Data Contradiction Analysis

Q. Why do synthetic yields of this compound derivatives vary across studies?

- Critical factors :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.